CAY10595

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CAY10595 involucra múltiples pasos, comenzando con la preparación de la estructura central de indol. El proceso típicamente incluye:

Formación del Núcleo de Indol: Este paso involucra la ciclización de precursores apropiados para formar el anillo de indol.

Introducción de Sustituyentes: Los átomos de cloro y flúor se introducen en el anillo de indol mediante reacciones de halogenación.

Espirociclización: La formación de la estructura espiro se logra a través de una serie de reacciones de ciclización.

Modificaciones Finales:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

CAY10595 se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se utilizan nucleófilos como aminas y tioles en reacciones de sustitución.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se utilizan para la investigación y el desarrollo adicionales .

Aplicaciones Científicas De Investigación

Inflammatory Bowel Disease (IBD)

CAY10595 has been studied for its potential benefits in treating ulcerative colitis (UC). In preclinical models, it was shown to decrease levels of prostaglandin E2 (PGE2) without affecting prostaglandin D2 (PGD2) levels, indicating a targeted approach to modulating inflammatory responses in UC .

Table 1: Effects of this compound on Inflammatory Markers in UC Models

| Treatment | PGE2 Levels | PGD2 Levels | Clinical Activity Index (CAI) |

|---|---|---|---|

| Control | High | High | Moderate |

| This compound | Low | Unchanged | Reduced |

Respiratory Conditions

Research indicates that this compound may enhance respiratory dendritic cell migration and T cell proliferation in aged mice, suggesting its utility in age-related respiratory conditions . By blocking DP2 binding, this compound helps mitigate impairments associated with increased PGD2 expression due to aging.

Case Study: Age-Related Respiratory Dysfunction

- Objective : To assess the impact of this compound on dendritic cell function in aged mice.

- Findings : Treatment with this compound significantly improved dendritic cell migration and T cell activation compared to untreated controls.

Immunological Research

This compound's role as a CRTH2 antagonist has opened avenues for research into its effects on various immune responses. Studies have shown that it can modulate gene expression related to inflammation when used in conjunction with lipopolysaccharide (LPS) stimulation .

Table 2: Gene Expression Modulation by this compound

| Condition | Gene Expression Change | Observed Effect |

|---|---|---|

| LPS Stimulation | Up-regulated | Increased inflammatory markers |

| LPS + this compound | Down-regulated | Decreased inflammation |

Potential Side Effects and Considerations

While this compound shows promise in treating various conditions, it is crucial to consider potential side effects associated with CRTH2 antagonism. Ongoing studies are necessary to fully understand the long-term implications of its use.

Mecanismo De Acción

CAY10595 ejerce sus efectos al unirse al receptor CRTH2/DP2, un receptor acoplado a proteína G expresado en células T helper tipo 2, eosinófilos y basófilos. Al antagonizar este receptor, this compound inhibe la actividad quimiotáctica de la prostaglandina D2, lo que reduce la inflamación y la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos Similares

Ramatroban: Otro antagonista del receptor CRTH2/DP2 con efectos biológicos similares.

OC000459: Un antagonista selectivo del receptor CRTH2/DP2 utilizado en la investigación sobre enfermedades alérgicas.

MK-7246: Un potente antagonista del receptor CRTH2/DP2 con aplicaciones en la investigación del asma.

Unicidad

CAY10595 es único debido a su alta potencia y selectividad para el receptor CRTH2/DP2. Su capacidad para inhibir la quimiotaxis de los eosinófilos con un valor IC50 bajo lo convierte en una herramienta valiosa en la investigación sobre enfermedades inflamatorias alérgicas .

Actividad Biológica

CAY10595 is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), which plays a significant role in various biological processes, particularly those related to inflammation and immune responses. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for disease treatment.

This compound selectively inhibits CRTH2, a receptor that mediates the effects of prostaglandin D2 (PGD2). PGD2 is known to influence various physiological processes, including immune response modulation and lipid metabolism. By blocking CRTH2, this compound disrupts the signaling pathways activated by PGD2, leading to several biological effects.

Key Findings

-

Inflammation Modulation :

- This compound has been shown to reduce inflammation in various models. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound significantly decreased weight loss and inflammation scores while reducing myeloperoxidase (MPO) activity, indicating a protective effect against intestinal inflammation .

- Cardiovascular Protection :

- Adipocyte Function :

- Gene Expression Regulation :

Data Summary and Case Studies

The following table summarizes key studies involving this compound and its biological activities:

Implications for Disease Treatment

Given its multifaceted role in modulating inflammation and lipid metabolism, this compound presents potential therapeutic applications in several conditions:

- Inflammatory Diseases : Its ability to reduce inflammation suggests utility in treating chronic inflammatory diseases such as asthma or ulcerative colitis.

- Cardiovascular Health : The cardioprotective effects observed indicate a possible role for this compound in managing heart diseases.

- Metabolic Disorders : By influencing lipid accumulation, it may have implications for obesity and metabolic syndrome management.

Propiedades

IUPAC Name |

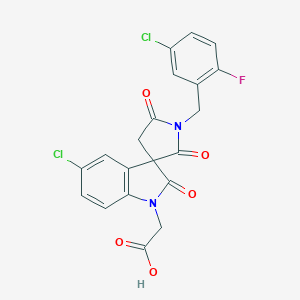

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFWNVFUXXEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580279 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916047-16-0 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?

A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.

Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?

A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.